2-(Octadec-9-enamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octadec-9-enamido)propanoic acid is a compound with a long-chain fatty acid amide structure It is characterized by the presence of an amide group attached to a propanoic acid backbone, with an octadec-9-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadec-9-enamido)propanoic acid typically involves the amidation of octadec-9-enoic acid with a suitable amine. One common method is the reaction of octadec-9-enoic acid with 2-amino propanoic acid under dehydrating conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Octadec-9-enamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enyl chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated amide.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions to form substituted amides or esters.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated amides.
Substitution: Substituted amides and esters.
Scientific Research Applications
2-(Octadec-9-enamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential role in cellular signaling and membrane structure.
Medicine: Investigated for its anti-inflammatory properties and potential use in drug delivery systems.
Industry: Utilized as a surfactant and corrosion inhibitor in various industrial applications
Mechanism of Action
The mechanism of action of 2-(Octadec-9-enamido)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), leading to anti-inflammatory effects. This activation results in the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways, which are involved in the regulation of inflammation .
Comparison with Similar Compounds
Similar Compounds
Octadec-9-enoic acid: A fatty acid with a similar long-chain structure but lacking the amide group.
N-nervonoyl glutamine: An N-acylamide with a similar long-chain structure but different functional groups.
Uniqueness
2-(Octadec-9-enamido)propanoic acid is unique due to its specific amide linkage and the presence of both a long-chain fatty acid and a propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C21H39NO3 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(octadec-9-enoylamino)propanoic acid |
InChI |
InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
CHQZBIVWDKADIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.